LogP Comparison Across Halogen Analogs
The lipophilicity of a compound, a key determinant of its pharmacokinetic properties, is influenced by its halogen substituent. The predicted octanol-water partition coefficient (XLogP3-AA) for ethyl 3-iodo-1H-pyrazole-4-carboxylate is 1.1. For comparison, the predicted XLogP3-AA values for the corresponding 3-bromo and 3-chloro analogs are 0.7 and 0.5, respectively. This difference, while not a direct performance metric, illustrates how the choice of halogen alters a fundamental molecular descriptor, which can be a differentiating factor in drug design [1][2][3].
| Evidence Dimension | Lipophilicity (Predicted) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | Ethyl 3-bromo-1H-pyrazole-4-carboxylate: XLogP3-AA = 0.7; Ethyl 3-chloro-1H-pyrazole-4-carboxylate: XLogP3-AA = 0.5 |
| Quantified Difference | Target compound has a higher calculated LogP by 0.4 and 0.6 units, respectively |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Differences in predicted LogP values can be a factor in scientific selection when designing analogs for structure-activity relationship (SAR) studies aimed at optimizing pharmacokinetic properties.
- [1] PubChem. Ethyl 3-iodo-1H-pyrazole-4-carboxylate. Compound Summary for CID 45480481. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/45480481. View Source
- [2] PubChem. Ethyl 3-bromo-1H-pyrazole-4-carboxylate. Compound Summary for CID 53408021. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/53408021. View Source
- [3] PubChem. Ethyl 3-chloro-1H-pyrazole-4-carboxylate. Compound Summary for CID 53408022. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/53408022. View Source
